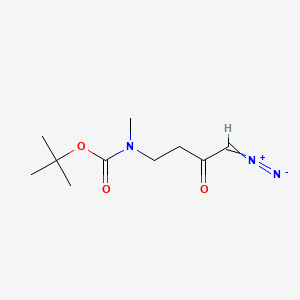

tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate: is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a diazo transfer reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the formation of the desired diazo compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures are in place to handle diazo compounds, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions: tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.

Reduction: The diazo group can be reduced to form amines or other nitrogen-containing compounds.

Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines.

Scientific Research Applications

tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Biology: It can be used in the study of enzyme mechanisms and as a probe for studying biological pathways.

Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate involves the diazo group, which can act as a source of nitrogen or as a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in.

Comparison with Similar Compounds

- tert-butyl N-(4-diazo-3-oxobutyl)carbamate

- tert-butyl (2S)-2-(4-diazo-3-oxobutyl)-1-pyrrolidinecarboxylate

Comparison: tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate is unique due to the presence of both a tert-butyl group and a diazo group, which confer specific reactivity and stability

Biological Activity

tert-butylN-(4-diazo-3-oxobutyl)-N-methylcarbamate is a synthetic compound characterized by a unique structure that includes a tert-butyl group, a diazo group, and a carbamate moiety. Its molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of 254.31 g/mol. The presence of the diazo group is particularly significant due to its high reactivity, which allows the compound to interact with various biological molecules, making it of interest in medicinal chemistry and biochemical research.

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key reagents often include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Careful control of reaction conditions (temperature, pH) is crucial for optimizing yield and purity.

Biological Activity

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to serve as a probe in biochemical assays and studies involving enzyme mechanisms. The compound's potential applications in drug development are being explored, particularly for its role in targeting specific proteins for degradation through mechanisms such as proteolysis targeting chimeras (PROTACs) .

The diazo group in the compound is highly reactive towards nucleophiles, enabling it to modify proteins or nucleic acids. This modification can be useful in understanding enzyme mechanisms or drug interactions, contributing to elucidating the compound's potential therapeutic roles and mechanisms of action.

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl carbamate | Simple tert-butyl and carbamate structure | Lacks diazo functionality |

| diazoacetyl derivatives | Contains diazo group but different substituents | Different reactivity profiles |

| cyclopropyl carbamates | Carbamate moiety with cyclopropyl ring | Absence of diazo group limits reactivity |

This table underscores the distinctive nature of this compound within its class, particularly regarding its reactivity and potential applications in synthesis and biological research.

Case Studies and Research Findings

Research studies have demonstrated the efficacy of this compound in various applications:

- Enzyme Mechanism Studies : The compound has been used as a probe to study enzyme active sites, revealing insights into substrate binding and catalysis.

- Drug Development : Investigations into its role as a PROTAC component have shown promise in selectively degrading target proteins involved in disease pathways.

- Biochemical Assays : Its ability to modify biomolecules has facilitated the development of assays for screening potential drug candidates.

Properties

Molecular Formula |

C10H17N3O3 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

tert-butyl N-(4-diazo-3-oxobutyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)13(4)6-5-8(14)7-12-11/h7H,5-6H2,1-4H3 |

InChI Key |

PWKKUFRBDJPHON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.